4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine
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Overview
Description
4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditions: organic solvents, presence of base or acid catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being used.
Comparison with Similar Compounds
Octahydropyrrolo[3,4-b][1,4]oxazine: Lacks the methyl group, which can influence its chemical reactivity and biological activity.
Tetrahydropyrrolo[3,4-b][1,4]oxazine: Contains fewer hydrogen atoms, affecting its stability and reactivity.
4-Methylpiperidine: Similar in structure but lacks the fused oxazine ring, leading to different chemical properties.
Uniqueness: 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUZDNGNEFEKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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